molecular formula C17H15ClFNO B5474236 2-[(4-chloro-2-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-chloro-2-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5474236
M. Wt: 303.8 g/mol
InChI Key: AXVNWKZXRNQKNJ-UHFFFAOYSA-N
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Description

The compound “2-[(4-chloro-2-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It is derived from the combination of a 4-chloro-2-fluorophenyl group, an acetyl group, and a tetrahydroisoquinoline group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the 4-chloro-2-fluorophenyl group and the acetyl group. These groups could then be combined using a suitable coupling reaction. The tetrahydroisoquinoline group could be introduced in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The 4-chloro-2-fluorophenyl group would contribute a benzene ring substituted with chlorine and fluorine atoms. The acetyl group would introduce a carbonyl functionality, and the tetrahydroisoquinoline group would add a nitrogen-containing heterocyclic ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzene ring in the 4-chloro-2-fluorophenyl group could undergo electrophilic aromatic substitution reactions. The carbonyl group in the acetyl moiety could participate in nucleophilic addition reactions. The tetrahydroisoquinoline group could engage in reactions typical of nitrogen-containing heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents. The size and shape of the molecule could affect its boiling and melting points .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological target and the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound could be explored in various fields, including medicinal chemistry and materials science. Further studies could also investigate its synthesis, reactivity, and mechanism of action in more detail .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-6-5-13(16(19)10-15)9-17(21)20-8-7-12-3-1-2-4-14(12)11-20/h1-6,10H,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVNWKZXRNQKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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